molecular formula C21H15Cl2N3 B12931394 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline CAS No. 647835-45-8

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline

Cat. No.: B12931394
CAS No.: 647835-45-8
M. Wt: 380.3 g/mol
InChI Key: LPLPHJQRUAAKBR-UHFFFAOYSA-N
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Description

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with aniline to form a Schiff base, which is then cyclized with glyoxal to produce the imidazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Similar in structure but with a piperidine ring instead of an imidazole ring.

    2,6-bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Contains a tetrahydropyran ring instead of an imidazole ring.

Uniqueness

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making this compound particularly valuable in coordination chemistry and drug design.

Properties

CAS No.

647835-45-8

Molecular Formula

C21H15Cl2N3

Molecular Weight

380.3 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-4-imidazol-1-ylaniline

InChI

InChI=1S/C21H15Cl2N3/c22-16-5-1-14(2-6-16)19-11-18(26-10-9-25-13-26)12-20(21(19)24)15-3-7-17(23)8-4-15/h1-13H,24H2

InChI Key

LPLPHJQRUAAKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl

Origin of Product

United States

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